molecular formula C12H8Cl2N2O4S B7544260 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide

Cat. No. B7544260
M. Wt: 347.2 g/mol
InChI Key: PUCSCFBSGYQQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly known as Sulfachloropyridazine and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. This process is achieved by the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. The inhibition of this enzyme leads to the accumulation of dihydropteroic acid, which is toxic to the bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide include the inhibition of bacterial growth, reduction of inflammation, and the prevention of the spread of infections. Additionally, it has been shown to have antitumor and antiviral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide in lab experiments include its broad-spectrum activity against various bacterial strains, its stability, and its low toxicity. However, its limitations include its potential to cause resistance in bacteria, its limited solubility in water, and its potential to cause allergic reactions.

Future Directions

For research can focus on the development of new drugs and pharmaceuticals based on its structure and mechanism of action.

Synthesis Methods

The synthesis method of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide involves the reaction of 3-chloroaniline with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide is commonly used in scientific research as an antibacterial and antimicrobial agent. It is also used in the synthesis of various other compounds such as sulfonamides and pyridazines. Additionally, it is used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-2-1-3-9(6-8)15-21(19,20)12-7-10(16(17)18)4-5-11(12)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCSCFBSGYQQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide

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